1-Benzofuran-5-carbaldehyde

Overview

Description

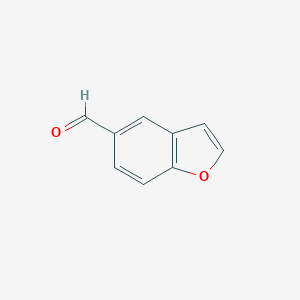

1-Benzofuran-5-carbaldehyde is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring structure. The compound is of interest due to its potential applications in various fields, including polymer science and coordination chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-Benzofuran-5-carbaldehyde has been explored in several studies. For instance, a two-step reaction involving p-cresol and glyoxal was used to prepare a dihydrobenzofurobenzofuran dicarbaldehyde, which is structurally related to 1-Benzofuran-5-carbaldehyde . Another study reported the synthesis of highly functionalized benzofurans through a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, followed by a rearrangement into benzofuran carbaldehydes under mild acidic conditions . Additionally, (E)-3-(1-Benzofuran-2-yl)propenoic acid, a compound derived from 1-benzofuran-2-carbaldehyde, was prepared under Doebner's conditions, showcasing the versatility of benzofuran carbaldehydes in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of 1-Benzofuran-5-carbaldehyde, the aldehyde group at the fifth position introduces reactivity that can be exploited in various chemical reactions. The structure of these compounds has been elucidated using conventional spectroscopic methods, confirming the presence of donor and acceptor groups within the molecular framework .

Chemical Reactions Analysis

Benzofuran derivatives participate in a variety of chemical reactions. For example, the Knoevenagel polycondensation reaction was used to synthesize donor-acceptor polymers containing benzodihydrofuran as a donor group . The Schiff bases derived from benzofuran carbaldehydes exhibit tautomerism between benzoid and quinoid forms, which can be influenced by solvent polarity, substituents, and metal cation complexation . This tautomerism is significant as it can affect the physical properties and reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The polymers synthesized from dihydrobenzofurobenzofuran dicarbaldehyde and bis(cyanoacetate) monomers displayed good glass transition temperatures and solubility in most organic solvents . The Schiff bases derived from benzofuran carbaldehydes showed a dependency of their tautomeric equilibrium on the environment, which could be exploited in the development of chemosensors for metal cations . The thermal properties of coordination compounds derived from benzofuro[3,2-c]pyridine, a related structure, indicated high thermal stability, which is an important consideration for material applications .

Scientific Research Applications

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Benzofuran and its derivatives, including 1-Benzofuran-5-carbaldehyde, are found to be suitable structures for developing antimicrobial agents . They are widely present in natural products and synthetic chemical raw materials .

- Results or Outcomes: Benzofuran derivatives have shown a wide range of biological and pharmacological applications, indicating their diverse pharmacological activities . This makes benzofuran and its derivatives a focus in the field of drug discovery .

Antifungal Agents

- Scientific Field: Pharmacology

- Application Summary: The benzofuran-5-ol derivative, which is closely related to 1-Benzofuran-5-carbaldehyde, has been synthesized and tested for its in vitro antifungal activity against various fungal species .

- Results or Outcomes: The benzofuran-5-ol derivative showed good antifungal activity, suggesting that it is a promising antifungal agent .

Inhibition of CYP2A6-mediated Nicotine Metabolism

- Scientific Field: Pharmacology

- Application Summary: 1-Benzofuran-5-carbaldehyde has been evaluated for its inhibitory effect on CYP2A6-mediated nicotine metabolism .

- Results or Outcomes: The results suggest that 1-Benzofuran-5-carbaldehyde could be used as a lead for drugs useful in smoking reduction therapy .

Inhibitors of Glycogen Synthase Kinase-3β

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Benzofuran-5-carbaldehyde is used as a reactant in the synthetic preparation of benzofuranyl oxadiazoles, which are inhibitors of glycogen synthase kinase-3β .

- Results or Outcomes: These inhibitors have good brain permeability, making them potential therapeutic agents for neurological disorders .

Synthesis of Pyrroloquinolone PDE5 Inhibitors

- Scientific Field: Pharmacology

- Application Summary: 1-Benzofuran-5-carbaldehyde is also used in the synthesis of pyrroloquinolone PDE5 inhibitors .

- Results or Outcomes: These inhibitors are used for clinical studies on erectile dysfunction .

Anti-hepatitis C Virus Activity

- Scientific Field: Virology

- Application Summary: A recently discovered novel macrocyclic benzofuran compound, which includes 1-Benzofuran-5-carbaldehyde, has anti-hepatitis C virus activity .

- Results or Outcomes: This compound is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

- Scientific Field: Oncology

- Application Summary: Novel scaffold compounds of benzothiophene and benzofuran, which include 1-Benzofuran-5-carbaldehyde, have been developed and utilized as anticancer agents .

- Results or Outcomes: Some substituted benzofurans have shown dramatic anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Safety And Hazards

Future Directions

Benzofuran compounds, including 1-Benzofuran-5-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing new synthesis methods .

properties

IUPAC Name |

1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLBDLDNTMMZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378761 | |

| Record name | 1-Benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-5-carbaldehyde | |

CAS RN |

10035-16-2 | |

| Record name | 1-Benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)